
1-Benzyl-1-butylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1-butylguanidine is an organic compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications . This compound, specifically, features a benzyl group and a butyl group attached to the guanidine core, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-butylguanidine can be synthesized through several methods. One common approach involves the guanylation of amines with carbodiimides or cyanamides . For instance, the reaction of benzylamine with butyl isocyanate in the presence of a catalyst can yield this compound. Transition metal catalysis, such as using palladium or copper catalysts, can also facilitate the synthesis .
Industrial Production Methods: Industrial production often employs scalable methods such as catalytic guanylation reactions. These methods are optimized for high yield and purity, using catalysts like scandium triflate or ytterbium triflate under mild conditions . The choice of solvent and reaction temperature can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-butylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Various substituted guanidines depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-1-butylguanidine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex guanidine derivatives.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: Utilized in the synthesis of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-Benzyl-1-butylguanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. For example, as a kinase inhibitor, it can bind to the active site of kinases, preventing their phosphorylation activity . The benzyl and butyl groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
1-Benzyl-1,4,7,10-tetraazacyclododecane: Used in metal-coded affinity tags and has applications in biomedicine.
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Known for its use as a catalyst in organic synthesis.
Uniqueness: 1-Benzyl-1-butylguanidine stands out due to its specific structural features, such as the combination of benzyl and butyl groups, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and affinity, such as in medicinal chemistry and biological research .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-benzyl-1-butylguanidine |
InChI |
InChI=1S/C12H19N3/c1-2-3-9-15(12(13)14)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H3,13,14) |
InChI Key |
BTIHWYDNRWPSAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)
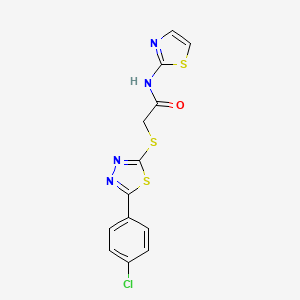
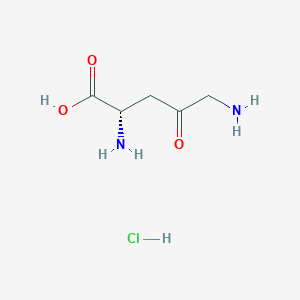

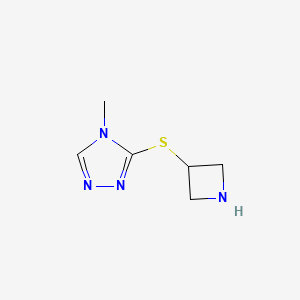
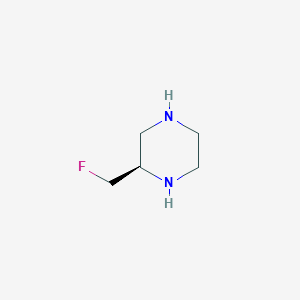
![1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)

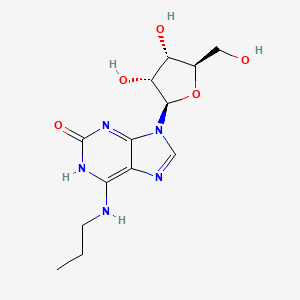
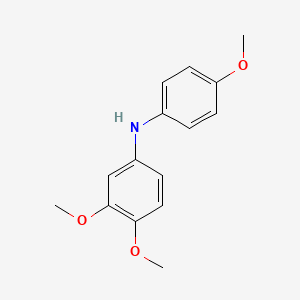
![Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate](/img/structure/B12937972.png)

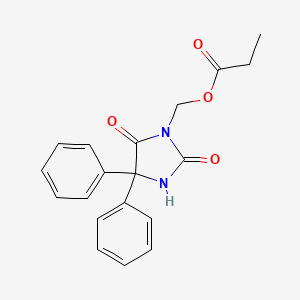
![3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12937991.png)
